molecular formula C24H24N4O3 B12045791 6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12045791
M. Wt: 416.5 g/mol
InChI Key: KZBKEHRUTZRHDG-UHFFFAOYSA-N
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Description

6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with the molecular formula C24H24N4O3.

Preparation Methods

The synthesis of 6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with hydrazine hydrate to form pyrazolone, followed by cyclization with aromatic aldehydes and malononitrile under basic conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Compared to other pyrano[2,3-c]pyrazole derivatives, 6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique structural features and potential biological activities. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-amino-4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H24N4O3/c1-4-29-20-11-17(9-10-19(20)30-13-16-7-5-14(2)6-8-16)22-18(12-25)23(26)31-24-21(22)15(3)27-28-24/h5-11,22H,4,13,26H2,1-3H3,(H,27,28)

InChI Key

KZBKEHRUTZRHDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=CC=C(C=C4)C

Origin of Product

United States

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